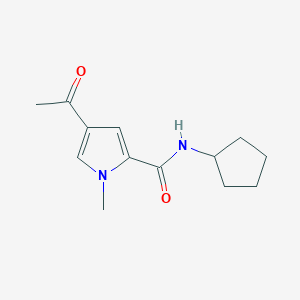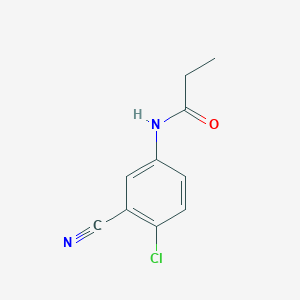
N-(4-chloro-3-cyanophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-cyanophenyl)propanamide, also known as CPP, is a chemical compound that has been widely used in scientific research due to its unique properties. CPP is a derivative of the compound 3-cyanophenylpropanamide and is commonly used as a tool to study protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-cyanophenyl)propanamide is not fully understood. It is believed to act as a competitive inhibitor of protein-ligand interactions, binding to the same site as the natural ligand and preventing its binding. N-(4-chloro-3-cyanophenyl)propanamide has also been shown to induce conformational changes in proteins, leading to altered activity.
Biochemical and Physiological Effects:
N-(4-chloro-3-cyanophenyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in various metabolic pathways, including the cytochrome P450 system. N-(4-chloro-3-cyanophenyl)propanamide has also been shown to modulate the activity of neurotransmitter receptors, including the GABA-A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chloro-3-cyanophenyl)propanamide in lab experiments is its ability to selectively bind to a variety of proteins. This makes it a useful tool for studying protein-ligand interactions and identifying potential drug candidates. However, one limitation of using N-(4-chloro-3-cyanophenyl)propanamide is its relatively low binding affinity compared to other ligands. This can make it difficult to detect binding in some assays.
Direcciones Futuras
There are many potential future directions for research involving N-(4-chloro-3-cyanophenyl)propanamide. One area of interest is the development of more potent N-(4-chloro-3-cyanophenyl)propanamide analogs with higher binding affinity. Another area of interest is the use of N-(4-chloro-3-cyanophenyl)propanamide as a tool to study protein-protein interactions. Additionally, N-(4-chloro-3-cyanophenyl)propanamide may have potential therapeutic applications, particularly in the treatment of neurological disorders. Further research is needed to fully understand the potential of N-(4-chloro-3-cyanophenyl)propanamide in these areas.
Métodos De Síntesis
The synthesis of N-(4-chloro-3-cyanophenyl)propanamide can be achieved through a multi-step process, starting with the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-chloro-3-cyanophenylacetonitrile. This compound is then reduced with lithium aluminum hydride to form 4-chloro-3-cyanophenylethylamine, which is finally reacted with acetyl chloride to form N-(4-chloro-3-cyanophenyl)propanamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-cyanophenyl)propanamide has been used extensively in scientific research as a tool to study protein-ligand interactions. It has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. N-(4-chloro-3-cyanophenyl)propanamide is commonly used in high-throughput screening assays to identify potential drug candidates.
Propiedades
IUPAC Name |
N-(4-chloro-3-cyanophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-10(14)13-8-3-4-9(11)7(5-8)6-12/h3-5H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMUKWSMOJJPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-cyanophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

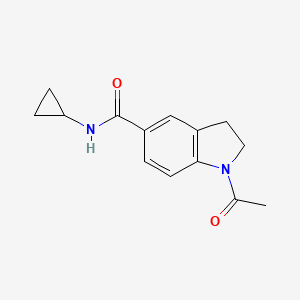
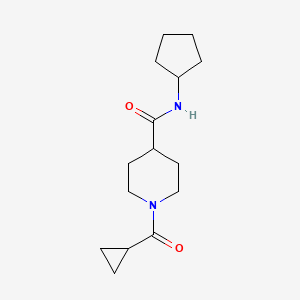
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)

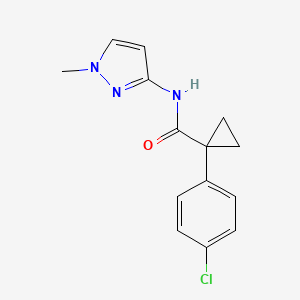
![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
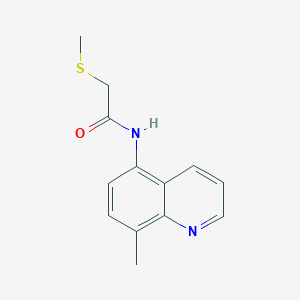

![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)



